3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline

Description

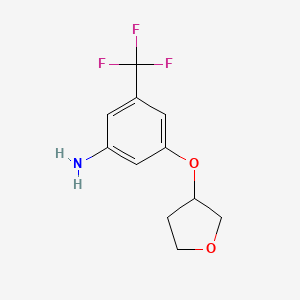

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and an oxolan-3-yloxy (tetrahydrofuran-3-yl ether) substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name |

3-(oxolan-3-yloxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)7-3-8(15)5-10(4-7)17-9-1-2-16-6-9/h3-5,9H,1-2,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQOYGJXCQYJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-(oxolan-3-yloxy)aniline with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the oxolan-3-yloxy group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-(Trifluoromethyl)aniline (CAS 98-16-8): The meta-substituted -CF₃ group (relative to the -NH₂ group) reduces the basicity of the aniline due to electron-withdrawing effects. This derivative exhibits lower biological activity compared to ortho-substituted isomers, as noted in , where 2-(trifluoromethyl)aniline derivatives showed higher activity in antitumor assays . Key Difference: The target compound’s -CF₃ group is para to the oxolane substituent, which may alter electronic interactions compared to monosubstituted analogs.

- 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3): The methoxy (-OCH₃) group at the 3-position is electron-donating, contrasting with the oxolane ether’s mixed electronic effects. indicates this compound has a molecular weight of 191.15 g/mol and moderate solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Key Substituents |

|---|---|---|---|---|

| 3-(Oxolan-3-yloxy)-5-(CF₃)aniline | ~265.2* | ~2.8* | ~150–200* | Oxolane ether, -CF₃ |

| 3-(4-Methylimidazol-1-yl)-5-CF₃-aniline | 241.22 | 2.42 | 228.6 | Imidazole, -CF₃ |

| 3-Methoxy-5-CF₃-aniline | 191.15 | 1.9 | ~300 | Methoxy, -CF₃ |

| 2-CF₃-aniline (ortho isomer) | 161.12 | 2.1 | ~100 | -CF₃ (ortho to -NH₂) |

*Estimated based on structural analogs.

- Solubility Trends : The oxolane ether’s polarity likely enhances solubility compared to purely aromatic substituents but reduces it relative to methoxy groups.

- logP : The target compound’s logP (~2.8) suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Biological Activity

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline is a compound of interest due to its unique chemical structure, which includes an oxolane (tetrahydrofuran) moiety and a trifluoromethyl group. This compound is being studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the oxolane group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against various pathogens. For instance, studies on related compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Derivative A | Escherichia coli | TBD |

| Derivative B | Candida albicans | TBD |

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound may have selective toxicity towards certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cell proliferation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung cancer) | TBD |

| HepG2 (Liver cancer) | TBD |

| MCF7 (Breast cancer) | TBD |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance binding affinity due to its electronegative nature, affecting the compound's pharmacodynamics.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts, suggesting enhanced antibacterial properties.

Case Study 2: Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various aniline derivatives on A549 and HepG2 cell lines. The findings revealed that certain derivatives showed significant inhibition of cell growth, with IC50 values indicating potential for development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.